Cas no 1219913-28-6 (methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate)

methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate 化学的及び物理的性質
名前と識別子
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- methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate
- F5490-0733
- methyl 2-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate
- VU0645034-1
- 1219913-28-6
- methyl 2-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzoate
- methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate
- AKOS024510865
-
- インチ: 1S/C23H21N3O6/c1-29-23(28)17-7-3-2-6-16(17)22(27)26-10-4-5-15(12-26)21-25-24-20(32-21)14-8-9-18-19(11-14)31-13-30-18/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3
- InChIKey: VFUSHPFFFUIKOZ-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=CC=C3C(=C2)OCO3)=NN=C1C1CN(C(C2C=CC=CC=2C(=O)OC)=O)CCC1
計算された属性
- せいみつぶんしりょう: 435.14303540g/mol
- どういたいしつりょう: 435.14303540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5490-0733-5μmol |
methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |
1219913-28-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5490-0733-4mg |
methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |
1219913-28-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5490-0733-25mg |
methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |
1219913-28-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5490-0733-40mg |
methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |
1219913-28-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5490-0733-1mg |
methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |
1219913-28-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5490-0733-20mg |
methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |
1219913-28-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5490-0733-15mg |
methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |
1219913-28-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5490-0733-10μmol |
methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |
1219913-28-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5490-0733-3mg |
methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |
1219913-28-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5490-0733-20μmol |
methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate |
1219913-28-6 | 20μmol |
$79.0 | 2023-09-10 |
methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoate 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
methyl 2-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}benzoateに関する追加情報
Methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate: A Comprehensive Overview
Methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate is a complex organic compound with the CAS registry number 1219913-28-6. This compound belongs to the class of heterocyclic compounds and is characterized by its intricate structure, which includes a benzodioxole moiety fused with an oxadiazole ring system. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of interest in various research domains.
The structure of this compound is composed of several key components: the benzodioxole ring system, the oxadiazole ring system, and the piperidine ring. The benzodioxole group is a bicyclic structure consisting of a benzene ring fused with a dioxole ring. This group is known for its aromaticity and stability, which contribute to the overall stability of the molecule. The oxadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This group is known for its ability to form hydrogen bonds and participate in various chemical reactions.
The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom. It is known for its flexibility and ability to form amide bonds. In this compound, the piperidine ring is connected to both the oxadiazole ring and the benzoate group via carbonyl linkages. The benzoate group is an ester derivative of benzoic acid and adds to the hydrophobicity of the molecule.
Recent studies have highlighted the potential applications of this compound in various fields. For instance, researchers have explored its role as a potential drug candidate in medicinal chemistry. The presence of multiple functional groups makes it a versatile molecule that can be modified to target specific biological pathways. For example, the benzodioxole group has been shown to exhibit anti-inflammatory properties in certain biological assays.
In addition to its medicinal applications, this compound has also been studied for its potential use in materials science. The oxadiazole group has been shown to impart certain electronic properties to materials, making it a candidate for use in organic electronics. Researchers have explored its ability to form self-assembled monolayers and its potential use in organic field-effect transistors.
The synthesis of methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate involves a series of multi-step reactions. These include the formation of the benzodioxole ring system through cyclization reactions, followed by the synthesis of the oxadiazole ring system through condensation reactions. The final step involves coupling these groups with the piperidine and benzoate moieties through amide bond formation.
The characterization of this compound has been carried out using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques have provided insights into the molecular structure and purity of the compound. Researchers have also investigated its physical properties such as solubility and melting point under different conditions.
In terms of biological activity, this compound has been tested in various assays to evaluate its potential as an inhibitor or activator of specific enzymes or receptors. For example, studies have shown that it exhibits moderate inhibitory activity against certain kinases involved in cell signaling pathways. These findings suggest that it could be further developed as a lead compound in drug discovery programs.
The development of novel synthetic methods for this compound has also been an area of active research. Scientists have explored alternative routes that improve yield and reduce reaction times while maintaining high purity levels. These advancements are crucial for scaling up production if this compound were to be used in large-scale applications such as pharmaceutical manufacturing or material synthesis.
In conclusion, methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate, with CAS number 1219913-28-6 strong>, represents a promising molecule with diverse applications across multiple disciplines. Its unique structure endows it with versatile chemical properties that make it an attractive target for further research and development.
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